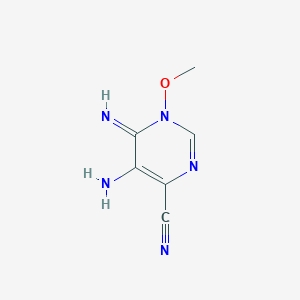
5-Amino-6-imino-1-methoxy-1,6-dihydropyrimidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-6-imino-1-methoxy-1,6-dihydropyrimidine-4-carbonitrile is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are a class of organic compounds characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-imino-1-methoxy-1,6-dihydropyrimidine-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the Biginelli condensation reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction conditions often include acidic catalysts and solvents like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-imino-1-methoxy-1,6-dihydropyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-4,6-dione derivatives, while substitution reactions can produce a variety of substituted pyrimidines with different functional groups.
Scientific Research Applications
5-Amino-6-imino-1-methoxy-1,6-dihydropyrimidine-4-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Amino-6-imino-1-methoxy-1,6-dihydropyrimidine-4-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit key enzymes or interfere with nucleic acid synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to interact with proteins and enzymes involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-5-cyano thiouracil derivatives: These compounds share a similar pyrimidine core and exhibit comparable biological activities.
1,6-Dihydropyrimidine derivatives: These compounds are structurally related and have been studied for their pharmacological properties.
Uniqueness
What sets 5-Amino-6-imino-1-methoxy-1,6-dihydropyrimidine-4-carbonitrile apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group and imino functionality provide additional sites for chemical modification, making it a versatile compound for various applications.
Properties
Molecular Formula |
C6H7N5O |
|---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
5-amino-6-imino-1-methoxypyrimidine-4-carbonitrile |
InChI |
InChI=1S/C6H7N5O/c1-12-11-3-10-4(2-7)5(8)6(11)9/h3,9H,8H2,1H3 |
InChI Key |
GRXCPYAKOOIUNZ-UHFFFAOYSA-N |
Canonical SMILES |
CON1C=NC(=C(C1=N)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-4-chlorofuro[3,2-d]pyrimidin-2-amine](/img/structure/B13095736.png)
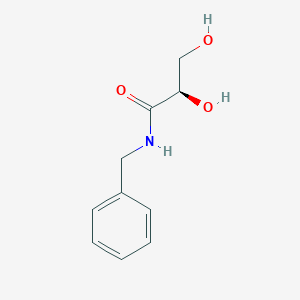
![4-[3-(4-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13095743.png)
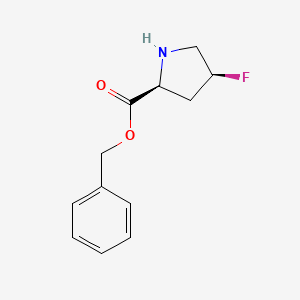
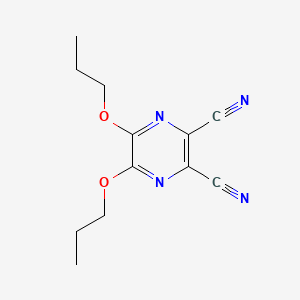
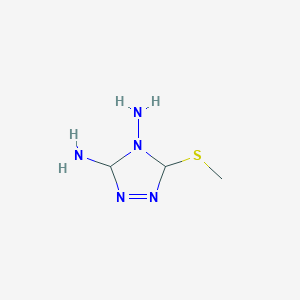
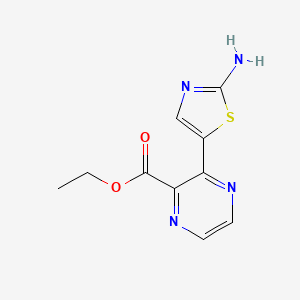
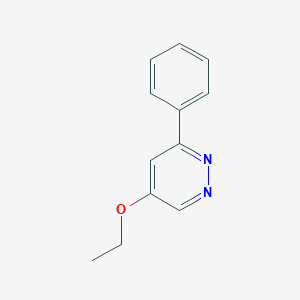

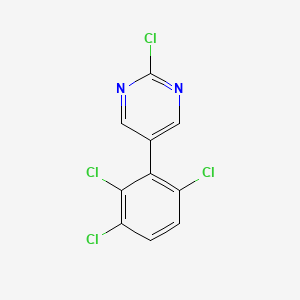
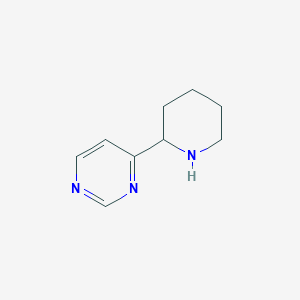
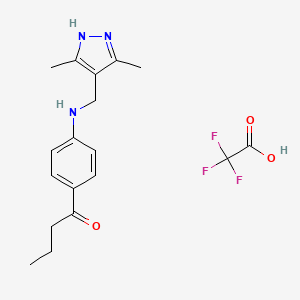
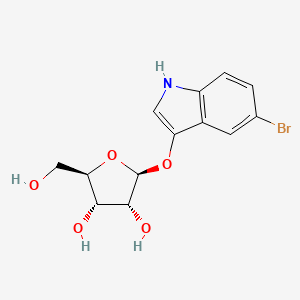
![1-(4-Fluorophenyl)-3-(methylthio)-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B13095817.png)
